

Application of Methyl 2-methyl-3-oxopentanoate in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *Methyl 2-methyl-3-oxopentanoate*

Cat. No.: *B055294*

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Introduction:

Methyl 2-methyl-3-oxopentanoate, a β -keto ester, is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals. Its chemical structure, featuring a reactive ketone and an ester functional group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of bioactive molecules. This document provides detailed application notes and protocols for the use of **Methyl 2-methyl-3-oxopentanoate** in the synthesis of a key intermediate for the antiproliferative natural product, (+)-R-aureothin.

Application: Synthesis of a C1-C8 Fragment of (+)-R-Aureothin

Methyl 2-methyl-3-oxopentanoate serves as a crucial starting material for the enantioselective synthesis of the C1-C8 fragment of (+)-R-aureothin, a polyketide with significant antiproliferative, antifungal, cytotoxic, antiviral, and immunosuppressive properties. The synthesis involves a key aldol reaction to construct the carbon backbone and establish the required stereochemistry.

Data Presentation

Table 1: Reagents and Materials for the Synthesis of the C1-C8 Aldol Adduct

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity	Supplier
Methyl 2-methyl-3-oxopentanoate	C ₇ H ₁₂ O ₃	144.17	1.0 eq	Commercially Available
Acetaldehyde	C ₂ H ₄ O	44.05	1.2 eq	Commercially Available
Di-n-butylboron triflate (Bu ₂ BOTf)	C ₈ H ₁₈ BF ₃ OS	242.10	1.1 eq	Commercially Available
Triethylamine (Et ₃ N)	C ₆ H ₁₅ N	101.19	1.2 eq	Commercially Available
Dichloromethane (CH ₂ Cl ₂)	CH ₂ Cl ₂	84.93	Anhydrous	Commercially Available
Methanol (MeOH)	CH ₄ O	32.04	-	Commercially Available
Saturated aqueous NH ₄ Cl	NH ₄ Cl	53.49	-	-
Anhydrous MgSO ₄	MgSO ₄	120.37	-	Commercially Available

Table 2: Experimental Results for the Synthesis of the C1-C8 Aldol Adduct

Step	Product	Yield (%)	Diastereomeric Ratio (anti:syn)	Spectroscopic Data
Aldol Reaction	Methyl 4-hydroxy-2,3-dimethyl-5-oxohexanoate	85	>95:5	¹ H NMR, ¹³ C NMR, HRMS

Experimental Protocols

Protocol 1: Synthesis of the C1-C8 Aldol Adduct Intermediate

This protocol details the diastereoselective aldol reaction between **Methyl 2-methyl-3-oxopentanoate** and acetaldehyde to yield the key C1-C8 fragment of (+)-R-aureothin.

Materials:

- **Methyl 2-methyl-3-oxopentanoate**
- Acetaldehyde
- Di-n-butylboron triflate (1.0 M in CH₂Cl₂)
- Triethylamine
- Anhydrous dichloromethane (CH₂Cl₂)
- Methanol
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Syringes
- Inert atmosphere (Nitrogen or Argon)
- Rotary evaporator
- Standard laboratory glassware for workup and purification

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane.

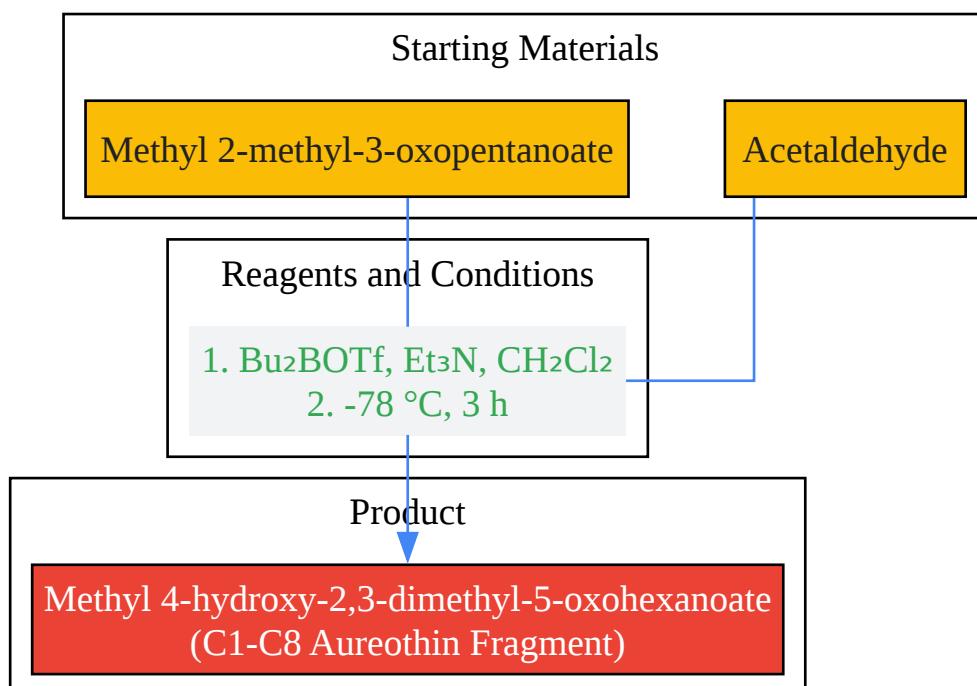
- Cool the flask to -78 °C in a dry ice/acetone bath.
- Add **Methyl 2-methyl-3-oxopentanoate** (1.0 eq) to the cooled solvent.
- Slowly add di-n-butylboron triflate (1.1 eq) via syringe, followed by the dropwise addition of triethylamine (1.2 eq).
- Stir the resulting mixture at -78 °C for 30 minutes to allow for enolate formation.
- Add freshly distilled acetaldehyde (1.2 eq) dropwise to the reaction mixture.
- Continue stirring at -78 °C for 3 hours.
- Quench the reaction by adding methanol at -78 °C, followed by warming to room temperature.
- Add saturated aqueous ammonium chloride solution and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol adduct, Methyl 4-hydroxy-2,3-dimethyl-5-oxohexanoate.

Characterization:

The purified product should be characterized by ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio can be determined by ^1H NMR analysis of the crude reaction mixture.

Visualization

Diagram 1: Synthesis of the C1-C8 Aldol Adduct



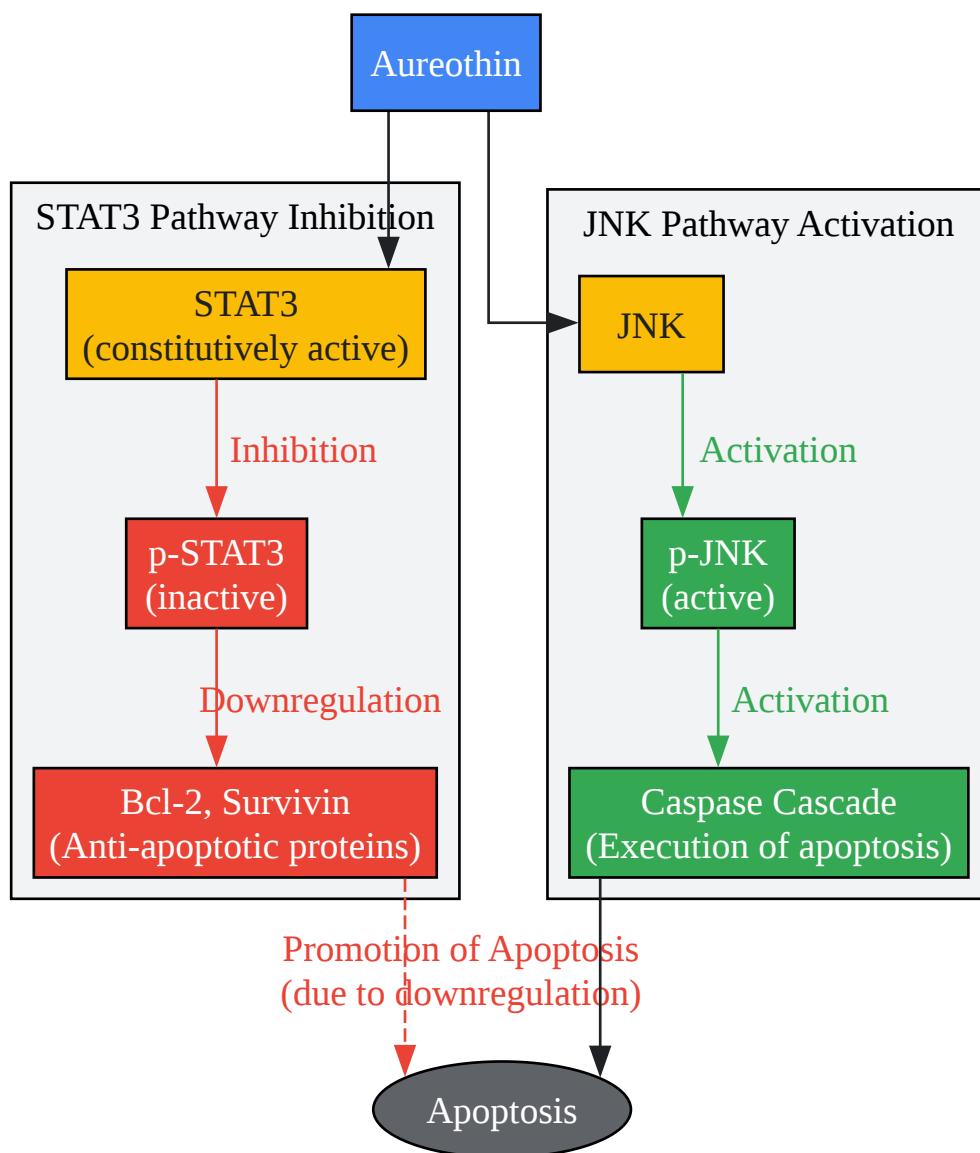
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Caption: Aldol reaction for the C1-C8 fragment of (+)-R-aureothin.

Biological Context: Mechanism of Action of Aureothin

(+)-R-Aureothin exhibits its potent antiproliferative effects by inducing apoptosis (programmed cell death) in cancer cells. While the complete mechanism is still under investigation, studies have shown that aureothin can modulate key signaling pathways involved in cell survival and death. Two prominent pathways affected are the JNK (c-Jun N-terminal kinase) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways.

Diagram 2: Simplified Signaling Pathway of Aureothin-Induced Apoptosis

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Caption: Aureothin induces apoptosis via STAT3 inhibition and JNK activation.

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